molecular formula C18H10O4S2 B11408823 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl thiophene-2-carboxylate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl thiophene-2-carboxylate

Cat. No.: B11408823
M. Wt: 354.4 g/mol
InChI Key: WOCOXNFQDZEGSI-UHFFFAOYSA-N
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Description

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a benzoxathiol ring fused with a thiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxathiol Ring: The benzoxathiol ring can be synthesized by reacting a phenyl-substituted benzene with sulfur and oxygen sources under controlled conditions.

    Introduction of Thiophene Carboxylate: The thiophene carboxylate moiety is introduced through a coupling reaction with the benzoxathiol intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl thiophene-2-carboxylate involves its interaction with molecular targets such as factor Xa. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the conversion of prothrombin to thrombin, a crucial step in blood clot formation . This inhibition is achieved through the formation of stable complexes with the enzyme, blocking its catalytic function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl thiophene-2-carboxylate is unique due to its dual functionality, combining the properties of benzoxathiol and thiophene carboxylate. This dual functionality enhances its binding affinity and specificity towards molecular targets, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C18H10O4S2

Molecular Weight

354.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) thiophene-2-carboxylate

InChI

InChI=1S/C18H10O4S2/c19-17(14-7-4-8-23-14)21-12-9-13(11-5-2-1-3-6-11)16-15(10-12)24-18(20)22-16/h1-10H

InChI Key

WOCOXNFQDZEGSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CS4)SC(=O)O3

Origin of Product

United States

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